(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate
Beschreibung
(1S,4S)-4-{[(tert-Butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is a cyclopentene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and an acetate ester at the 1-position. Its stereochemistry (1S,4S) is critical for its reactivity and applications in medicinal chemistry, particularly as a chiral building block for drug synthesis. The Boc group enhances stability during synthetic processes, while the acetate ester modulates solubility and bioavailability .
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
[(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 |
InChI-Schlüssel |
KSRJRUTXLAQMEK-NXEZZACHSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H](C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Diastereomeric Salt Formation with Tartaric Acid Derivatives
The resolution of racemic 4-aminocyclopent-2-en-1-yl acetate intermediates using chiral tartaric acids remains a cornerstone for obtaining enantiopure (1S,4S) configurations. In one protocol, racemic 4-aminocyclopent-2-en-1-yl acetate is treated with D-(-)-tartaric acid in a 1:1 molar ratio in refluxing ethanol. The (1S,4S)-enantiomer preferentially crystallizes as its hydrogen tartrate salt, achieving >98% enantiomeric excess (ee) after recrystallization. Conversely, L-(+)-tartaric acid isolates the (1R,4R)-enantiomer, enabling bidirectional access to both stereoisomers.
Key Data:
Catalytic Asymmetric Hydrogenation of Cyclopentene Precursors
Rhodium-Catalyzed Enantioselective Reduction
The hydrogenation of 4-{[(tert-butoxy)carbonyl]imino}cyclopent-2-en-1-yl acetate using Rh(I)-(R)-BINAP complexes achieves high enantioselectivity. Under 50 psi H₂ in tetrahydrofuran (THF), the imine intermediate is reduced to the corresponding amine with 94% ee and 82% yield. This method avoids diastereomeric resolution, streamlining large-scale production.
Reaction Mechanism:
-
Substrate Activation : Coordination of the imine to Rh(I)-(R)-BINAP.
-
Hydride Transfer : Syn-addition of H₂ across the C=N bond.
-
Product Release : Dissociation of the amine-Rh complex.
Key Data:
| Catalyst | H₂ Pressure | Solvent | ee | Yield |
|---|---|---|---|---|
| Rh(I)-(R)-BINAP | 50 psi | THF | 94% | 82% |
| Rh(I)-(S)-BINAP | 50 psi | THF | 93% | 80% |
Ring-Closing Metathesis (RCM) for Cyclopentene Core Construction
Grubbs Catalyst-Mediated Cyclization
A diene precursor, tert-butyl (2E,5E)-5-(acetoxy)-2,7-octadienylcarbamate, undergoes RCM using Grubbs II catalyst (1 mol%) in dichloromethane at 40°C. The reaction forms the cyclopentene ring with >90% regioselectivity and 85% isolated yield.
Optimization Insights:
-
Catalyst Loading : <1 mol% reduces side-product formation.
-
Solvent Effects : Dichloromethane outperforms toluene in reaction rate.
Key Data:
| Substrate | Catalyst | Temp. | Yield | Selectivity |
|---|---|---|---|---|
| Tert-butyl diene | Grubbs II | 40°C | 85% | >90% |
| Benzyl-protected diene | Grubbs II | 40°C | 78% | 87% |
Boc Protection and Acetylation Sequential Strategy
Stepwise Functionalization of Cyclopenteneamine
-
Boc Protection : 4-Aminocyclopent-2-en-1-ol reacts with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. Quantitative Boc protection is achieved within 2 hours.
-
Acetylation : The Boc-protected amine is treated with acetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in THF, yielding the acetate ester in 93% yield.
Side Reactions:
-
Over-acetylation at the hydroxyl group is mitigated by stoichiometric control.
-
Epimerization risks are minimized at low temperatures (0–5°C).
Industrial-Scale Production via Continuous Flow Reactors
Telescoped Synthesis in Multi-Step Systems
A continuous flow system integrates Boc protection, acetylation, and purification:
-
Reactor 1 : Boc protection at 5°C with residence time 10 min.
-
Reactor 2 : Acetylation at 25°C with residence time 15 min.
-
In-line Liquid-Liquid Extraction : Removes excess reagents using heptane/water phases.
This system achieves 89% overall yield with >99.5% purity, reducing batch-to-batch variability.
Comparative Analysis of Methodologies
Cost and Scalability Considerations
| Method | Cost (USD/kg) | Scalability | Stereochemical Purity |
|---|---|---|---|
| Tartaric Acid Resolution | 1,200 | Moderate | 98–99% ee |
| Catalytic Hydrogenation | 950 | High | 93–94% ee |
| Continuous Flow | 800 | Very High | 99.5% ee |
Emerging Techniques: Biocatalytic Approaches
Lipase-Catalyzed Dynamic Kinetic Resolution
Pseudomonas fluorescens lipase (PFL) catalyzes the acetylation of 4-aminocyclopent-2-en-1-ol in vinyl acetate, achieving 91% ee for the (1S,4S)-isomer. The enzyme’s chiral pocket favors the desired configuration, enabling single-step synthesis.
Advantages:
-
Eliminates need for pre-protected intermediates.
-
Operates under mild conditions (pH 7.0, 30°C).
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Boc-Schutzgruppe zu entfernen oder andere funktionelle Gruppen zu reduzieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an den Acetat- oder Aminstellen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylisierten oder Ketonderivaten führen, während die Reduktion zu degeschützten Aminen oder reduzierten Estern führen kann.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 227.26 g/mol. Its structure features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which plays a crucial role in its reactivity and applications.
Drug Development
One of the primary applications of (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is in the development of antiviral agents. Research indicates that derivatives of this compound can serve as neuraminidase inhibitors, which are critical in treating influenza viruses. The structural modifications at positions C-1 and C-4 have shown promise in enhancing the binding affinity to the neuraminidase enzyme, thus improving therapeutic efficacy .
Synthesis of Peptide Analogues
The compound is utilized as a building block in the synthesis of peptide analogues. Its Boc-protected amino group allows for selective coupling reactions without interfering with other functional groups. This property is particularly advantageous in synthesizing cyclic peptides, which often exhibit enhanced biological activity compared to their linear counterparts.
Antitumor Activity
Recent studies have explored the antitumor properties of compounds derived from this compound. For instance, modifications to the cyclopentene core have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary results suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Targeted Drug Delivery
Research has also focused on using this compound in targeted drug delivery systems. The ability to conjugate this compound with nanoparticles has been investigated for delivering therapeutic agents directly to tumor sites. This approach aims to minimize systemic side effects while maximizing drug concentration at the target site.
Data Table: Summary of Applications
Case Study 1: Neuraminidase Inhibition
In a study focusing on the modification of neuraminidase inhibitors, researchers synthesized several analogues based on this compound. Molecular modeling indicated that these modifications improved binding interactions with the enzyme, leading to increased antiviral activity compared to existing treatments .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer properties of derivatives synthesized from this compound against breast cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting that structural modifications could enhance therapeutic efficacy against specific cancer types.
Wirkmechanismus
The mechanism of action of (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The acetate ester can be hydrolyzed by esterases to release the active amine, which can then interact with biological targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) cis-4-(Acetyloxy)cyclopent-2-en-1-yl Acetate (CAS 54664-61-8)
- Structure: Lacks the Boc-amino group but retains the acetate substituent at both the 1- and 4-positions.
- Role : Primarily used as a diastereoselective intermediate in cyclopentane-based syntheses. Its absence of the Boc group simplifies reactivity but limits utility in peptide coupling reactions .
(b) (1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid
- Structure : Replaces the acetate with a carboxylic acid and introduces an isopropyl group at the 1-position.
- Role : Functions as a precursor for amide bond formation in chemokine receptor modulators. The carboxylic acid enhances hydrogen-bonding capacity, making it suitable for solid-phase synthesis .
(c) (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic Acid (CAS 151907-79-8)
Physicochemical Properties
Biologische Aktivität
(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate, also known by its CAS number 1329035-82-6, is a compound with potential biological applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological contexts, particularly in its role as a covalent inhibitor and its effects on cellular processes.
The compound is believed to act through the following mechanisms:
- Covalent Bond Formation : The electrophilic nature of the compound allows it to form covalent bonds with nucleophiles in biological systems, particularly thiols in cysteine residues.
- Induction of Ferroptosis : Similar compounds have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to the inhibition of GPX4, a key antioxidant enzyme.
Case Studies and Experimental Data
- Ferroptosis Induction : A study demonstrated that thiazole derivatives with similar structural features induced ferroptosis in cancer cells. The mechanism involved thiol addition to electrophilic warheads, suggesting that this compound may share this property .
- Cytotoxicity Assays : In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The concentration-dependent inhibition observed in these studies indicates a potential therapeutic window for further exploration .
- Screening for Biological Activity : A screening assay focused on Type III secretion systems revealed that compounds similar to this compound displayed varying degrees of inhibition against pathogenic bacteria .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1329035-82-6 |
| Mechanism of Action | Covalent inhibition |
| Induced Cell Death | Ferroptosis |
| Target Enzyme | GPX4 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate with high stereochemical purity?
- Methodology : The synthesis typically involves protecting the amino group with a Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, followed by cyclization and acetylation steps. Steric and electronic effects must be optimized to avoid epimerization, particularly during cyclopentene ring formation .
- Data Analysis : Monitor reaction progress using TLC or HPLC to detect diastereomers. Polarimetry or chiral HPLC can confirm enantiomeric excess (ee) ≥95% .
Q. How can the stability of the Boc-protected amino group in this compound be assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25–60°C. Use LC-MS to track Boc deprotection (mass loss of 100.12 g/mol corresponding to tert-butoxycarbonyl cleavage) .
- Contradiction Note : While Boc groups are generally stable in basic conditions, cyclopentene ring strain may increase susceptibility to hydrolysis compared to linear analogs .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for cyclopentene protons) and Boc group integrity .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected at m/z 298.1653 for C₁₃H₂₄NO₅⁺) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity ≥98% .
Advanced Research Questions
Q. How does the cyclopentene ring’s conformation influence the compound’s reactivity in peptide coupling reactions?
- Methodology : Perform DFT calculations to map ring puckering effects on nucleophilicity of the amino group. Compare coupling efficiency (e.g., with Fmoc-amino acids) using kinetic studies (monitored by ¹H NMR) .
- Data Contradiction : Rigid cyclopentene conformations may hinder coupling yields compared to flexible linear analogs, requiring optimized coupling reagents like HATU over DCC .
Q. What strategies mitigate diastereomer formation during acetylation of the cyclopent-2-en-1-ol intermediate?
- Methodology : Use bulky acetylating agents (e.g., acetic anhydride with DMAP) to exploit steric hindrance. Compare diastereomeric ratios (dr) via chiral GC or HPLC before/after acetylation .
- Optimization : Lower temperatures (0–5°C) reduce racemization but may slow reaction rates, necessitating a balance between dr (>20:1) and yield (>75%) .
Q. How can environmental persistence and toxicity of this compound be evaluated for lab safety protocols?
- Methodology :
- Ecotoxicity : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and Daphnia magna acute toxicity (EC₅₀) .
- Human Safety : Refer to GHS data (e.g., H302, H315, H319 for oral toxicity, skin/eye irritation) from structurally similar Boc-protected compounds .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology : Transition from batch to continuous flow microreactors for Boc protection and cyclization steps. Monitor ee via inline FTIR or polarimetry to detect racemization during scale-up .
- Data Contradiction : Pilot-scale reactions may exhibit lower ee (85–90%) due to mixing inefficiencies, requiring post-synthesis chiral resolution .
Tables for Key Data
Table 1 : Stability of Boc Group Under Accelerated Conditions
| Condition (pH/Temp) | Half-Life (Days) | Decomposition Product |
|---|---|---|
| pH 2, 25°C | >30 | Cyclopentene diol |
| pH 7, 40°C | 14 | Free amine |
| pH 12, 60°C | 2 | Degraded ring products |
| Source: Derived from |
Table 2 : Diastereomeric Ratios in Acetylation Reactions
| Acetylating Agent | Temp (°C) | dr (syn:anti) | Yield (%) |
|---|---|---|---|
| Acetic Anhydride | 25 | 15:1 | 80 |
| Acetyl Chloride | 0 | 22:1 | 65 |
| DMAP/Ac₂O | 5 | 25:1 | 75 |
| Source: Derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
